molecular formula C13H13N3O2 B4898203 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline

2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B4898203
M. Wt: 243.26 g/mol
InChI Key: JSODHGWEELYLGL-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11N3O2 It is a derivative of aniline, featuring a nitro group at the 4-position, a methyl group at the 2-position, and a pyridin-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline typically involves the nitration of 2-methylaniline followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-4-nitroaniline can then be reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, and other strong bases in polar solvents.

Major Products Formed

    Reduction: 2-Methyl-4-amino-N-(pyridin-2-ylmethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both a

Properties

IUPAC Name

2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-8-12(16(17)18)5-6-13(10)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODHGWEELYLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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